molecular formula C10H16N4 B7925880 N1-Cyclopropyl-N1-(pyrazin-2-ylmethyl)ethane-1,2-diamine

N1-Cyclopropyl-N1-(pyrazin-2-ylmethyl)ethane-1,2-diamine

Cat. No.: B7925880
M. Wt: 192.26 g/mol
InChI Key: KGJUZUOWZWYKSS-UHFFFAOYSA-N
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Description

N1-Cyclopropyl-N1-(pyrazin-2-ylmethyl)ethane-1,2-diamine is a substituted ethane-1,2-diamine derivative featuring a cyclopropyl group and a pyrazin-2-ylmethyl moiety attached to the N1 nitrogen atom. The pyrazine ring, a six-membered heterocycle with two nitrogen atoms at the 1,4-positions, introduces electron-deficient characteristics, which may influence coordination chemistry or biological interactions. The cyclopropyl group, known for its ring strain and conformational rigidity, can enhance metabolic stability in pharmaceutical applications .

Properties

IUPAC Name

N'-cyclopropyl-N'-(pyrazin-2-ylmethyl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c11-3-6-14(10-1-2-10)8-9-7-12-4-5-13-9/h4-5,7,10H,1-3,6,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJUZUOWZWYKSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCN)CC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Cyclopropyl-N1-(pyrazin-2-ylmethyl)ethane-1,2-diamine typically involves the reaction of cyclopropylamine with pyrazin-2-ylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N1-Cyclopropyl-N1-(pyrazin-2-ylmethyl)ethane-1,2-diamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1-Cyclopropyl-N1-(pyrazin-2-ylmethyl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism of action of N1-Cyclopropyl-N1-(pyrazin-2-ylmethyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N1-Cyclopropyl-N1-(pyrazin-2-ylmethyl)ethane-1,2-diamine with structurally related ethane-1,2-diamine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
Target Compound : this compound C₁₁H₁₆N₄ 220.28 Cyclopropyl, pyrazin-2-ylmethyl Potential ligand in coordination chemistry; pyrazine’s electron deficiency may enhance metal binding
N1-Cyclopropyl-N1-(2-methoxybenzyl)ethane-1,2-diamine C₁₃H₂₀N₂O 220.31 2-Methoxybenzyl Used as a chemical intermediate; methoxy group enhances solubility in organic solvents
N1-Cyclopropyl-N1-(furan-2-ylmethyl)ethane-1,2-diamine C₁₀H₁₆N₂O 188.25 Furan-2-ylmethyl Pharmaceutical intermediate; furan’s aromaticity may influence bioactivity
N1,N1-Dimethyl-N2-(pyridin-2-yl)ethane-1,2-diamine C₉H₁₆N₃ 166.25 Pyridin-2-yl Synthesized via nucleophilic amination; pyridine’s basicity facilitates coordination with transition metals
(S)-N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-cyclopropylethane-1,2-diamine C₁₆H₂₄N₃ 258.39 Benzylpyrrolidinyl Chiral ligand; pyrrolidine’s rigidity stabilizes metal complexes

Key Structural and Functional Differences

Heterocyclic Substituents :

  • Pyrazine (target compound): Electron-deficient due to two nitrogen atoms, enabling strong π-backbonding with metals. This contrasts with pyridine (), which has a single nitrogen and moderate basicity, or furan (), which is electron-rich and less reactive in coordination chemistry .
  • Cyclopropyl Group : Present in all compounds except , this substituent enhances steric bulk and metabolic stability compared to linear alkyl groups .

Applications :

  • The target compound’s pyrazine moiety suggests utility in medicinal chemistry (e.g., kinase inhibitors) or as a ligand for Co(III) or other transition metals, akin to Schiff base complexes in and .
  • Compounds with 2-methoxybenzyl () or furan-2-ylmethyl () groups are more commonly employed as intermediates in organic synthesis or pharmaceuticals due to their solubility and aromatic properties.

Synthetic Accessibility :

  • The pyrazin-2-ylmethyl group may require specialized reagents (e.g., pyrazine-2-carbaldehyde) for synthesis, whereas furan or pyridine derivatives are more readily available .

Research Findings and Implications

Coordination Chemistry

  • Ethane-1,2-diamine derivatives are widely used as ligands. For example, Co(III) complexes with Schiff base ligands (e.g., (N1E,N2E)-N1-((1H-pyrrol-2-yl)methylene)-N2-(1-phenylethylidene)ethane-1,2-diamine) exhibit stability in redox reactions, suggesting that the target compound could form similar complexes .

Corrosion Inhibition

  • The target compound’s cyclopropyl group may reduce solubility in aqueous environments, limiting such applications .

Biological Activity

N1-Cyclopropyl-N1-(pyrazin-2-ylmethyl)ethane-1,2-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 1353955-74-4
  • Molecular Formula : C10H15N5
  • Molecular Weight : 205.26 g/mol

This compound exhibits biological activity primarily through its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain kinases involved in cellular signaling pathways, which are crucial for cell proliferation and survival.

Antimicrobial Activity

Recent studies have demonstrated the compound's efficacy against various bacterial strains. Notably, it has shown:

  • Minimum Inhibitory Concentration (MIC) : Effective against Mycobacterium tuberculosis with an MIC ranging from 0.5 to 1 mg/ml .
  • Spectrum of Activity : Active against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Study 1: Antimicrobial Efficacy

A study conducted by the TB Alliance evaluated the compound's activity against drug-sensitive clinical isolates of M. tuberculosis. The results indicated that this compound exhibited superior bactericidal activity compared to traditional aminoglycosides like Kanamycin and Capreomycin .

Study 2: Kinase Inhibition

Research has also highlighted the compound's role as a kinase inhibitor. In vitro assays demonstrated that it effectively inhibited LsrK kinase activity, which is involved in quorum sensing in E. coli and S. typhimurium. This inhibition could disrupt bacterial communication and biofilm formation, making it a potential candidate for developing new antibacterial therapies .

Table 1: Biological Activity Summary

Activity TypeTarget OrganismMIC (mg/ml)Reference
AntimicrobialMycobacterium tuberculosis0.5 - 1
Kinase InhibitionLsrK (E. coli)N/A

Table 2: Comparison with Other Compounds

Compound NameMIC (mg/ml)Activity Type
This compound0.5 - 1Antimicrobial
Kanamycin2 - 4Antimicrobial
Capreomycin3 - 6Antimicrobial

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